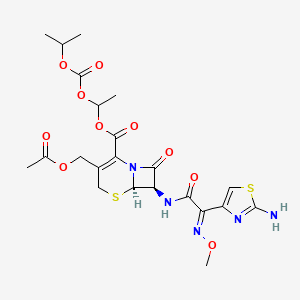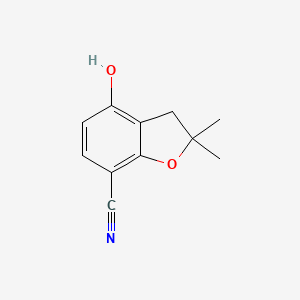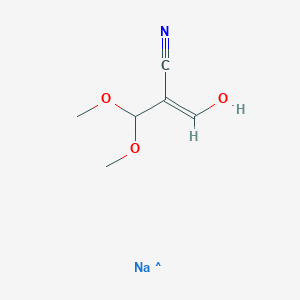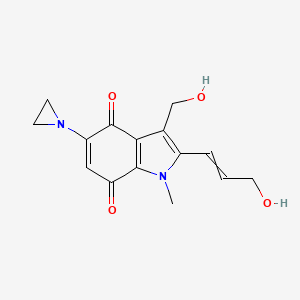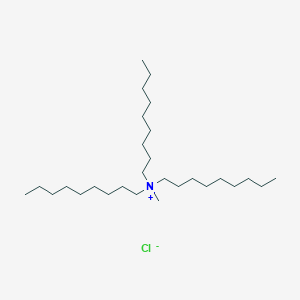![molecular formula C5H6N4O B13864149 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a fused triazole and pyrazine ring system, which is known for its potential biological activities and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable diketone or aldehyde in the presence of a base such as sodium hydroxide in ethanol . The reaction is often carried out under reflux or ultrasonic irradiation to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the availability of commercially viable starting materials and reagents is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound for drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The exact molecular interactions and pathways depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: These compounds share a similar fused ring system but differ in the degree of saturation and functional groups.
1,2,4-triazolo-[3,4-b][1,3,4]thiadiazines: These compounds have a different heterocyclic fusion but exhibit similar biological activities.
Uniqueness
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C5H6N4O |
|---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one |
InChI |
InChI=1S/C5H6N4O/c10-5-2-9-4(1-6-5)7-3-8-9/h3H,1-2H2,(H,6,10) |
InChI Key |
OJIQPLCRQDAFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=NN2CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


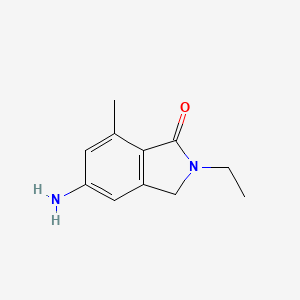
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
